Cas no 1396745-90-6 (N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide)

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- F6184-1288
- AKOS024535976
- 1396745-90-6
- N-(2-phenoxyethyl)-4-thiophen-3-ylpiperidine-1-carboxamide
-
- インチ: 1S/C18H22N2O2S/c21-18(19-9-12-22-17-4-2-1-3-5-17)20-10-6-15(7-11-20)16-8-13-23-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,19,21)
- InChIKey: DKNCQWHYYXLDPG-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1CCN(C(NCCOC2C=CC=CC=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 330.14019912g/mol
- どういたいしつりょう: 330.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 69.8Ų
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6184-1288-2μmol |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-5mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-40mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-2mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-20mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-5μmol |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-1mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-25mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-20μmol |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6184-1288-3mg |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
1396745-90-6 | 3mg |
$63.0 | 2023-09-09 |
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamideに関する追加情報
Comprehensive Overview of N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide (CAS 1396745-90-6): Structure, Applications, and Research Insights
The compound N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, identified by its CAS number 1396745-90-6, represents a sophisticated small molecule with a unique structural framework combining piperidine, thiophene, and phenoxyethyl moieties. Its molecular architecture has garnered attention in pharmaceutical and material science research due to its potential as a versatile scaffold for drug discovery and functional material design. This article delves into its chemical properties, synthetic pathways, and emerging applications while addressing trending topics such as AI-driven drug discovery, sustainable synthesis, and structure-activity relationships (SAR).
Chemically, N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide features a central piperidine ring substituted at the 4-position with a thiophen-3-yl group, while the 1-position is functionalized with a carboxamide linker connected to a 2-phenoxyethyl chain. This arrangement confers balanced lipophilicity and electronic properties, making it an attractive candidate for modulating biological targets. Researchers frequently explore its hydrogen-bonding capacity and conformational flexibility—key factors in molecular recognition processes. The presence of the thiophene heterocycle further enhances its potential in materials science, given thiophene's role in conductive polymers and optoelectronic applications.
Synthetic approaches to CAS 1396745-90-6 typically involve multi-step organic transformations. A common route starts with the protection of 4-(thiophen-3-yl)piperidine, followed by carbamoylation with 2-phenoxyethyl isocyanate under inert conditions. Recent advancements highlight the use of flow chemistry and catalytic amidation to improve yield and reduce waste—a response to growing demands for green chemistry in synthetic protocols. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's purity, while computational studies (DFT calculations) predict its reactivity and interaction profiles.
In biomedical research, this compound has shown promise as a GPCR modulator due to structural similarities to known pharmacophores. Its piperidine-thiophene core aligns with motifs found in CNS-active compounds, sparking investigations into neuroprotective or analgesic effects. Notably, its carboxamide group allows for derivatization to optimize ADME properties—a hot topic in preclinical drug development. Researchers also explore its potential in targeted protein degradation (PROTACs) by leveraging its binding affinity for specific E3 ligases.
Material science applications capitalize on the thiophene unit's electron-rich nature. When incorporated into polymeric systems, CAS 1396745-90-6 derivatives demonstrate tunable charge transport properties, relevant for organic electronics and sensor technologies. Recent patents describe its use in OLED emissive layers, where the phenoxyethyl side chain enhances solubility for solution processing—a critical factor for printed electronics manufacturing.
From an industrial perspective, scalability remains a challenge addressed through continuous manufacturing innovations. Regulatory considerations emphasize thorough impurity profiling, particularly for pharmaceutical applications. The compound's stability under various pH conditions (pH-dependent degradation studies) is another active research area, especially for formulation scientists designing oral delivery systems.
Emerging trends link N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide to machine learning-assisted molecular design. Public datasets now include its structural fingerprints to train AI models predicting novel bioactivities. Additionally, its crystal structure (when available) contributes to virtual screening libraries, accelerating hit-to-lead optimization in drug discovery pipelines.
Environmental and safety assessments indicate that proper handling requires standard laboratory precautions. While not classified as hazardous under major regulatory frameworks, its biodegradation pathways are under study to align with green chemistry metrics. Researchers emphasize life cycle analysis for sustainable production scaling.
In conclusion, 1396745-90-6 exemplifies the convergence of medicinal chemistry and materials innovation. Its dual applicability in biopharmaceuticals and advanced materials positions it as a compound of multidisciplinary interest. Future directions may explore its role in theranostic agents or biohybrid devices, reflecting the compound's adaptability to cutting-edge scientific paradigms.
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